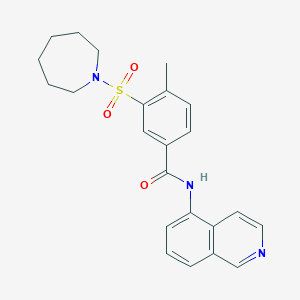

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-yl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-17-9-10-18(15-22(17)30(28,29)26-13-4-2-3-5-14-26)23(27)25-21-8-6-7-19-16-24-12-11-20(19)21/h6-12,15-16H,2-5,13-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQVWJJNZKDGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Isoquinolinyl Group: The isoquinolinyl group is introduced via a nucleophilic substitution reaction, where isoquinoline is reacted with the benzamide derivative.

Sulfonylation: The azepan-1-ylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Target Engagement: The azepane sulfonyl group in the target compound differentiates it from HDAC inhibitors like Compound 109, which rely on aminophenylamide linkers for HDAC1/3 binding . The azepane’s seven-membered ring may enhance lipophilicity and blood-brain barrier penetration compared to smaller substituents (e.g., triazoles in ). The isoquinolin-5-yl group contrasts with the imidazole and trifluoromethyl groups in kinase inhibitors (e.g., ), suggesting divergent binding modes. Isoquinoline’s planar structure could favor interactions with DNA or ATP-binding pockets in kinases or epigenetic regulators.

Pharmacokinetic Considerations: Compared to the kinase inhibitor in , which exhibited low oral bioavailability due to its ethynyl linker and imidazole group, the target compound’s azepane may improve solubility or metabolic stability. The sulfonamide group in the target compound and 3-(4-butyltriazol-1-yl)-N-(isoquinolin-5-yl)benzene-1-sulfonamide () could enhance hydrogen bonding with targets but may reduce cell permeability compared to non-polar substituents like trifluoromethyl .

Functional Comparisons with HDAC and Kinase Inhibitors

Table 2: Activity Profiles of Selected Compounds

- HDAC vs. Kinase Targeting: While HDAC inhibitors like Compound 109 prioritize small, flexible linkers for enzyme active-site penetration, kinase inhibitors (e.g., ) incorporate rigid ethynyl or heterocyclic groups to mimic ATP-binding interactions. The target compound’s bulkier azepane and isoquinoline groups may limit HDAC binding but favor interactions with larger binding pockets (e.g., kinase allosteric sites).

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide (CAS Number: 941000-16-4) is a complex organic compound characterized by its unique structural features, including an azepane ring, a sulfonyl group, an isoquinoline moiety, and a benzamide structure. This compound has garnered attention for its potential biological activities and therapeutic applications.

The molecular formula of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is , with a molecular weight of approximately 423.5 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 941000-16-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The isoquinoline moiety enhances binding affinity and specificity, which may be crucial for its therapeutic effects.

Biological Activity

Research indicates that 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, possibly by modulating inflammatory cytokine production and inhibiting pathways associated with inflammation.

- Antimicrobial Properties : Some studies have indicated that it may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies have documented the biological activity of related compounds and their mechanisms:

- A study on similar sulfonamide derivatives demonstrated that modifications in the azepane ring significantly influenced the compounds' ability to inhibit specific protein targets involved in cancer progression .

- Research involving isoquinoline-based compounds has shown promising results in terms of their interaction with G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in the body .

Comparative Analysis

To better understand the uniqueness of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(piperidin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide | Piperidine instead of azepane | Moderate anticancer activity |

| 3-(morpholin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide | Morpholine instead of azepane | Lower binding affinity |

The presence of the azepane ring in the target compound provides distinct steric and electronic properties that may enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, and what reaction conditions are critical for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the azepane moiety followed by coupling with the isoquinolin-5-ylamine derivative. Key steps include:

- Sulfonylation : Use of sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Amide Coupling : Employing coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) to facilitate the reaction between the sulfonylated intermediate and the isoquinoline amine .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Q. What initial biological screening assays are recommended to explore its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .

- Cell-Based Viability Assays : MTT or resazurin assays in relevant cell lines (e.g., cancer, microbial) to evaluate cytotoxicity or antimicrobial activity .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for protein targets .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sulfonamide group reactivity and stability under varying pH conditions .

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., ATP-binding pockets) and prioritize synthesis of high-affinity analogs .

- MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments using GROMACS or NAMD .

Q. How can Design of Experiments (DOE) optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) affecting yield .

- Response Surface Methodology (RSM) : Central composite design to model nonlinear relationships and pinpoint optimal conditions (e.g., 60°C, DMF solvent, 1.2 eq. coupling agent) .

- Robustness Testing : Evaluate parameter ranges (e.g., ±5°C tolerance) to ensure reproducibility during scale-up .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR alongside ITC for binding affinity) .

- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results .

Q. What strategies are employed in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., alkyl vs. aryl groups on the azepane ring) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the sulfonamide group with phosphonamides or carbamates to improve metabolic stability .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential features (e.g., hydrogen-bond acceptors in the sulfonamide region) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Solvent Selection : Transition from DCM (toxic) to safer solvents like ethyl acetate or water-ethanol mixtures while maintaining reaction efficiency .

- Catalyst Recycling : Explore heterogeneous catalysts (e.g., polymer-supported reagents) to reduce costs and waste .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.